molecular formula C14H15NO B056769 3-Phenoxyphenethylamine CAS No. 118468-17-0

3-Phenoxyphenethylamine

Cat. No. B056769
M. Wt: 213.27 g/mol
InChI Key: CNALSZKXQUFGDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Phenoxyphenethylamine involves complex chemical reactions, showcasing the diversity in methods to obtain such compounds. For instance, the synthesis of related compounds, like N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, demonstrates the intricate processes involved in forming these chemical structures, including reactions such as oxidative intramolecular cyclization and dehydrogenation using hypervalent iodine reagents (Nakatani et al., 2023). These methodologies highlight the complexity and creativity in the chemical synthesis of phenoxyphenethylamine derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Phenoxyphenethylamine, such as those synthesized through various chemical reactions, often involves complex arrangements and bonding patterns. X-ray crystallography has been employed to determine the structure of these compounds, revealing intricate details like the crystallization patterns and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving 3-Phenoxyphenethylamine derivatives can vary widely, demonstrating the compound's versatility. For example, reactions with phenols and aryl halides show the potential for creating a variety of chemical structures and functionalities (Chandrasekhar et al., 1977). These reactions not only expand the understanding of 3-Phenoxyphenethylamine's chemical properties but also its potential for further chemical modification and application.

Physical Properties Analysis

The physical properties of 3-Phenoxyphenethylamine derivatives, such as solubility, thermal stability, and electrochemical properties, are essential for their practical application. Studies on related compounds have investigated these properties to understand how they can be utilized in various fields, highlighting the importance of these characteristics in the development of new materials or drugs (Lin & Ni, 2015).

Chemical Properties Analysis

Understanding the chemical properties of 3-Phenoxyphenethylamine, including its reactivity, potential for forming bonds with other molecules, and behavior under different chemical conditions, is crucial. The synthesis and study of derivatives provide insights into the compound's chemical versatility and reactivity, offering a foundation for future research and application in various domains (Kaya et al., 2018).

Scientific Research Applications

  • Enzyme Substrate in Algae : 3-Hydroxytyramine (a derivative of phenethylamine) has been identified as an algal constituent in Monostroma fuscum, acting as the principal phenol and natural substrate for phenolase in this organism (Tocher & Craigie, 1966).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which include a phenethylamine moiety, have shown potential as anticancer, anti-inflammatory, and analgesic agents. Specifically, compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities (Rani, Pal, Hegde, & Hashim, 2014).

  • DNA Interactions and Anticancer Activities : Studies on bis-phenothiazinium photosensitizers and silicon phthalocyanines with substituted phenoxy groups have demonstrated significant interactions with DNA, leading to potential applications in cancer treatment through photodynamic therapy (Wilson et al., 2008); (Barut et al., 2020).

  • Psychobiologic Effects : 3,4-Methylenedioxymethamphetamine (MDMA), a phenethylamine derivative, has been studied for its psychobiologic effects, particularly its impact on serotonergic neurotransmission. This research has implications for both therapeutic applications and understanding neurotoxic risks (Grob et al., 1995).

  • Antimicrobial and Antioxidant Properties : Novel phthalocyanines bearing phenoxy groups have been investigated for their antimicrobial and antioxidant properties, indicating potential applications in bioactive materials (Farajzadeh et al., 2019).

  • Drug Metabolism : The role of flavin-containing monooxygenases (FMOs), particularly FMO3, in the metabolism of phenethylamine derivatives and drugs of abuse has been explored, highlighting the importance of FMO3 in the N-oxygenation of these compounds (Wagmann, Meyer, & Maurer, 2016).

Safety And Hazards

Safety data sheets indicate that 3-Phenoxyphenethylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-(3-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNALSZKXQUFGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375122
Record name 3-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyphenethylamine

CAS RN

118468-17-0
Record name 3-Phenoxyphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxyphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.38 g (6.59 mmol) of 3-phenoxyphenylacetonitrile and 1.57 g (6.59 mmol) of cobalt(II) chloride hexahydrate are dissolved in 25 ml of methanol. The solution is cooled with an iced water bath and 1.74 g (46 mmol) of sodium borohydride are added in portions. The reaction mixture is stirred overnight at ambient temperature. It is filtered on paper and rinsed with twice 25 ml of methanol. The filtrate is concentrated under reduced pressure and the residue is taken up in 50 ml of aqueous hydrochloric acid (1N) and 25 ml of ether. After distinct phases have separated out they are separated. The aqueous phase is washed with three times 25 ml of ether. The aqueous phase is rendered alkaline with 10 ml of aqueous 36% sodium hydroxide and extracted with three times 50 ml of dichloromethane. The extracts are washed with saturated aqueous sodium chloride solution and dried over sodium sulphate and the filtrate is concentrated under reduced pressure. This gives 0.67 g of product in the form of a brown-orange oil, which is used as it is in the following step.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Inoue, K Chamberlain, RH Bromilow - Pesticide science, 1998 - Wiley Online Library
… The analytical procedure was slightly modi–ed for 3phenoxyphenethylamine. The extracted, –ltered and evaporated aqueous solution obtained as above was partitioned with …
Number of citations: 80 onlinelibrary.wiley.com
S Trapp - Pest Management Science: formerly Pesticide …, 2000 - Wiley Online Library
A study on uptake of neutral and dissociating organic compounds from soil solution into roots, and their subsequent translocation, was undertaken using model simulations. The model …
Number of citations: 344 onlinelibrary.wiley.com

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